PT2399

Description

Properties

IUPAC Name |

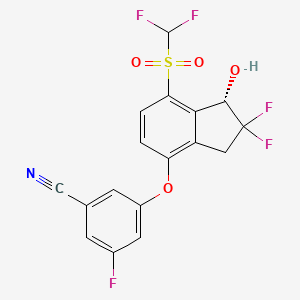

3-[[(1S)-7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F5NO4S/c18-9-3-8(7-23)4-10(5-9)27-12-1-2-13(28(25,26)16(19)20)14-11(12)6-17(21,22)15(14)24/h1-5,15-16,24H,6H2/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUSGDMIHGLCNC-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2C(C1(F)F)O)S(=O)(=O)C(F)F)OC3=CC(=CC(=C3)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=C(C=CC(=C2[C@@H](C1(F)F)O)S(=O)(=O)C(F)F)OC3=CC(=CC(=C3)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of PT2399, a Selective HIF-2α Inhibitor

Executive Summary: Hypoxia-inducible factor-2α (HIF-2α) is a critical transcription factor often implicated in cancer progression, particularly in clear cell renal cell carcinoma (ccRCC), where its stabilization due to von Hippel-Lindau (VHL) tumor suppressor inactivation drives oncogenesis.[1][2] Historically considered an "undruggable" target, the development of first-in-class small molecule inhibitors has marked a significant therapeutic advancement. PT2399 is a potent and selective antagonist of HIF-2α that operates through a novel, allosteric mechanism.[1][3] It directly binds to an internal cavity within the Per-ARNT-Sim (PAS) B domain of the HIF-2α protein.[4][5] This binding event prevents the crucial heterodimerization of HIF-2α with its partner, the Aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β.[4][6] By blocking the formation of the functional HIF-2α/ARNT transcriptional complex, this compound prevents its binding to hypoxia response elements (HREs) on DNA, leading to the targeted downregulation of key oncogenes involved in angiogenesis, cell proliferation, and metabolism.[4][7][8]

The HIF-2α Signaling Pathway in Oncology

Under normal oxygen conditions (normoxia), the HIF-α subunits are tightly regulated. Prolyl hydroxylase domain (PHD) enzymes use oxygen to hydroxylate specific proline residues on HIF-2α, creating a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-2α for constant proteasomal degradation.[9]

In pathological conditions such as the hypoxic core of a solid tumor or in cancers with VHL gene inactivation (a hallmark of ccRCC), this degradation process is halted.[1][2][10] HIF-2α protein stabilizes, accumulates in the cytoplasm, and translocates to the nucleus.[9] There, it dimerizes with its constitutive partner ARNT to form the active HIF-2 transcription factor.[7][8] This complex then binds to HREs in the promoter regions of a multitude of target genes, activating their transcription.[7] These target genes, including Vascular Endothelial Growth Factor (VEGF), Erythropoietin (EPO), and Cyclin D1 (CCND1), are critical drivers of tumor angiogenesis, erythropoiesis, metabolic reprogramming, and cell cycle progression, promoting aggressive tumor phenotypes.[7][10][11]

Core Mechanism of Action of this compound

This compound functions as a direct, on-target inhibitor of HIF-2α. Its mechanism is not based on preventing HIF-2α stabilization but rather on incapacitating the stabilized protein.

-

Direct Binding to the HIF-2α PAS-B Domain: The HIF-2α protein contains a large, internal, hydrophobic cavity within its PAS-B domain.[5][12] this compound was identified through structure-based design to specifically fit into this pocket.[13] This direct binding is the foundational step of its inhibitory action.

-

Allosteric Inhibition of HIF-2α/ARNT Dimerization: The binding of this compound within the PAS-B cavity induces conformational changes in the HIF-2α protein.[12] This allosterically disrupts the protein-protein interface required for heterodimerization with ARNT.[4][12] By locking HIF-2α in a conformation unfavorable for binding its partner, this compound effectively prevents the formation of the active transcriptional complex.[4][13]

-

Downstream Transcriptional Repression: Without the ability to form a dimer with ARNT, HIF-2α cannot bind to HREs on the DNA.[4] This abrogation of DNA binding leads to a potent and selective shutdown of HIF-2α-mediated gene transcription.[3][4] Consequently, the production of pro-tumorigenic proteins like VEGF is significantly reduced.[13] Notably, this compound is highly selective and does not suppress target genes specific to the homologous HIF-1α isoform, such as BNIP3.[3][4]

Quantitative Efficacy and Specificity

The potency and specificity of this compound have been characterized through various biochemical and cell-based assays. The data underscores its effectiveness as a targeted therapeutic agent.

| Parameter | Value | Method | Reference(s) |

| IC₅₀ | 6 nM | Biochemical Assay | [3] |

| Binding Affinity (Kd) | 42.5 nM | Isothermal Titration Calorimetry | [5] |

| In Vitro Efficacy | 0.2–2 µM | Inhibits soft agar growth of 786-O cells | [3] |

| In Vivo Efficacy | 100 mg/kg (p.o., BID) | Inhibits tumor growth in mouse models | [3] |

| Tumor Suppression | 56% (10 of 18) | Patient-derived xenograft (PDX) models | [2][13] |

| VEGF Suppression | 93% reduction | Circulating human VEGF in PDX models | [13] |

| Off-Target Toxicity | Observed at 20 µM | Proliferation assays in HIF-2α −/− cells | [3][4] |

Key Experimental Methodologies

The elucidation of this compound's mechanism of action relies on several key experimental protocols.

-

Objective: To determine if this compound disrupts the physical interaction between HIF-2α and ARNT proteins in cells.

-

Principle: An antibody specific to one protein of the complex (e.g., ARNT) is used to pull it out of a cell lysate. If the partner protein (HIF-2α) is still bound, it will be pulled down as well and can be detected by Western blotting. A reduction of the co-precipitated partner in drug-treated samples indicates disruption of the complex.[12][13]

-

Generalized Protocol:

-

Cell Culture & Treatment: Culture VHL-deficient ccRCC cells (e.g., 786-O) and treat with either DMSO (vehicle) or this compound for a specified duration.

-

Lysis: Harvest cells and prepare nuclear or whole-cell extracts using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the lysate with an anti-ARNT antibody. Then, add Protein A/G-conjugated beads to capture the antibody-protein complexes.

-

Washing: Wash the beads multiple times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using a low-pH buffer or SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against both HIF-2α and ARNT to detect their presence.

-

-

Objective: To quantify the mRNA levels of HIF-2α target genes following treatment with this compound.

-

Principle: This technique measures the amount of a specific mRNA transcript in a sample. A decrease in the mRNA levels of genes like VEGFA or EPO in drug-treated cells confirms that the inhibition of the HIF-2α/ARNT complex leads to downstream transcriptional repression.[4]

-

Generalized Protocol:

-

Cell Culture & Treatment: Treat cells as described for Co-IP.

-

RNA Extraction: Isolate total RNA from the cells using a commercial kit, ensuring the workspace is RNase-free.[14]

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qPCR Reaction: Set up qPCR reactions using the cDNA, primers specific for HIF-2 target genes (e.g., VEGFA, CCND1) and a housekeeping gene (ACTB, GAPDH), and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Analyze the amplification curves to determine the relative expression of target genes, normalized to the housekeeping gene, comparing this compound-treated samples to controls.

-

-

Objective: To directly measure the binding thermodynamics, including the dissociation constant (Kd), of this compound to the purified HIF-2α PAS-B domain.[4]

-

Principle: ITC measures the heat change that occurs when two molecules interact. A solution of this compound is titrated into a solution containing the HIF-2α PAS-B protein, and the minute heat changes are measured to calculate the binding affinity and stoichiometry.

Mechanisms of Acquired Resistance

Prolonged treatment with this compound can lead to the development of on-target resistance.[13] Studies in preclinical models have identified specific mutations that allow the HIF-2 complex to evade inhibition.

-

Binding Site Mutations in HIF-2α: Mutations can arise directly within the PAS-B binding pocket of HIF-2α. For example, a G323E mutation introduces a bulky glutamic acid residue that sterically occludes this compound from binding, rendering the drug ineffective.[15] Similarly, the S304M (human) or S305M (mouse) mutation can attenuate ligand binding.[5][16]

-

Second-Site Suppressor Mutations in ARNT: More unexpectedly, mutations can occur in the partner protein, ARNT. A mutation such as F446L in ARNT, located at the dimerization interface, can strengthen the HIF-2α/ARNT interaction.[15] This enhanced binding affinity can overcome the destabilizing effect of this compound, preserving the dimer and allowing transcription to proceed even when the drug is bound to HIF-2α.[2][13]

Conclusion

The HIF-2α inhibitor this compound exemplifies a successful structure-based drug design approach targeting a previously intractable transcription factor. Its mechanism of action is precise: it allosterically prevents the formation of the functional HIF-2α/ARNT heterodimer by binding directly to a unique cavity in the HIF-2α PAS-B domain. This leads to the selective inhibition of HIF-2α target gene transcription, which in turn causes tumor regression in preclinical models of VHL-defective cancers.[1][4] The characterization of its mechanism and the subsequent identification of on-target resistance mutations provide a comprehensive blueprint for the development of next-generation HIF-2α inhibitors and for biomarker-driven strategies in the clinical setting.

References

- 1. On-target efficacy of a HIF-2α antagonist in preclinical kidney cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting renal cell carcinoma with a HIF-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Hypoxia inducible factor-2α: a critical mediator of aggressive tumor phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are the therapeutic applications for HIF-2α inhibitors? [synapse.patsnap.com]

- 10. Targeting HIF-2α in the Tumor Microenvironment: Redefining the Role of HIF-2α for Solid Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Allosteric Inhibition of Hypoxia Inducible Factor-2 with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting Renal Cell Carcinoma with a HIF-2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Bidirectional Modulation of HIF-2 Activity through Chemical Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Structure-Activity Relationship of PT2399: A Technical Guide to a Novel HIF-2α Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of PT2399, a potent and selective inhibitor of the hypoxia-inducible factor 2α (HIF-2α). This compound and its analogs represent a significant advancement in the development of targeted therapies for clear cell renal cell carcinoma (ccRCC) and other HIF-2α-driven diseases. This document provides a comprehensive overview of the quantitative SAR data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Core Structure and Pharmacological Activity

This compound is a small molecule antagonist that disrupts the heterodimerization of HIF-2α with its partner, the aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β. This disruption prevents the transcriptional activation of HIF-2α target genes that are crucial for tumor growth, proliferation, and angiogenesis. The core scaffold of this compound is a substituted indane ring system, which has been systematically modified to optimize potency, selectivity, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship Data

The following tables summarize the structure-activity relationship for a series of this compound analogs. The data is compiled from the seminal work by Wehn et al. (2018) in the Journal of Medicinal Chemistry, which details the discovery of the clinical candidate PT2385, a close analog of this compound (also referred to as compound 10f in related literature). The primary assay used for determining the potency of these compounds is a HIF-2α driven hypoxia response element (HRE)-dependent luciferase reporter gene assay in 786-O renal cancer cells.

Table 1: Structure-Activity Relationship of the Indane Core Modifications

| Compound | R¹ | R² | R³ | Luciferase EC₅₀ (nM) |

| This compound (10f) | F | H | SO₂Me | 6 |

| PT2385 (10i) | F | F | SO₂Me | 27 |

| Analog 1 | H | H | SO₂Me | 150 |

| Analog 2 | Cl | H | SO₂Me | 25 |

| Analog 3 | F | H | H | >1000 |

| Analog 4 | F | H | Cl | 45 |

| Analog 5 | F | F | H | >1000 |

Data presented is a representative selection to illustrate key SAR trends.

Table 2: Structure-Activity Relationship of the Phenyl Ring Substitutions

| Compound | X | Y | Luciferase EC₅₀ (nM) |

| This compound (10f) | O | CN | 6 |

| Analog 6 | S | CN | 85 |

| Analog 7 | NH | CN | 250 |

| Analog 8 | O | NO₂ | 120 |

| Analog 9 | O | Cl | 300 |

Data presented is a representative selection to illustrate key SAR trends.

Key Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the HIF-2α signaling pathway and the experimental workflow of the luciferase reporter assay used to assess inhibitor potency.

Caption: HIF-2α signaling pathway under normoxic and hypoxic conditions, and the mechanism of this compound inhibition.

Caption: Experimental workflow for the HIF-2α HRE-luciferase reporter gene assay.

Experimental Protocols

HIF-2α Driven HRE-Dependent Luciferase Reporter Gene Assay

This cellular assay is the primary method for quantifying the potency of HIF-2α inhibitors.

1. Cell Line and Reporter Construct:

-

Cell Line: 786-O human renal clear cell carcinoma cells, which are VHL-deficient and constitutively express high levels of HIF-2α.

-

Reporter Construct: A plasmid containing multiple copies of a hypoxia response element (HRE) derived from the vascular endothelial growth factor (VEGF) gene promoter, driving the expression of a firefly luciferase gene. This construct is stably transfected into the 786-O cells.

2. Assay Procedure:

-

Cell Plating: 786-O HRE-luciferase cells are seeded into 96-well or 384-well white, clear-bottom tissue culture plates at a density of 10,000 cells/well.

-

Compound Addition: Test compounds (this compound and its analogs) are serially diluted in DMSO and then further diluted in cell culture medium. The final DMSO concentration in the assay is kept below 0.5%. The compounds are added to the cells to achieve a final concentration range typically from 1 nM to 10 µM.

-

Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Lysis and Luminescence Measurement: After incubation, the cell culture medium is removed, and cells are lysed using a commercial luciferase assay lysis buffer. A luciferase substrate solution is then added to each well.

-

Data Acquisition: The luminescence signal is immediately measured using a plate-reading luminometer.

-

Data Analysis: The raw luminescence data is normalized to a vehicle control (DMSO). The EC₅₀ values, representing the concentration of the compound that causes a 50% reduction in luciferase activity, are calculated using a four-parameter logistic fit of the concentration-response curves.

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay for HIF-2α/ARNT Dimerization

This biochemical assay directly measures the inhibitory effect of compounds on the protein-protein interaction between HIF-2α and ARNT.

1. Reagents:

-

Recombinant human HIF-2α (PAS-B domain) tagged with a donor fluorophore (e.g., Terbium cryptate).

-

Recombinant human ARNT (PAS-B domain) tagged with an acceptor fluorophore (e.g., d2).

-

Test compounds (this compound and its analogs).

-

Assay buffer.

2. Assay Procedure:

-

Reaction Setup: The assay is performed in low-volume 384-well plates. The tagged HIF-2α and ARNT proteins are mixed in the assay buffer.

-

Compound Addition: Test compounds are added to the protein mixture at various concentrations.

-

Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibrium to be reached.

-

Signal Detection: The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements. The reader excites the donor fluorophore, and after a time delay, measures the emission from both the donor and the acceptor.

-

Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates inhibition of the HIF-2α/ARNT interaction. IC₅₀ values are determined by plotting the percent inhibition against the compound concentration.

This guide provides a foundational understanding of the structure-activity relationships of this compound and its analogs. The provided data and protocols serve as a valuable resource for researchers actively involved in the discovery and development of novel HIF-2α inhibitors. Further detailed information can be found in the primary literature, particularly the work of Wehn et al. (2018) in the Journal of Medicinal Chemistry.

The Core of Inhibition: A Technical Guide to the PT2399 Binding Site on the HIF-2α PAS B Domain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular interactions between the selective antagonist PT2399 and the PAS B domain of Hypoxia-Inducible Factor 2α (HIF-2α). The discovery of a unique internal cavity within the HIF-2α PAS B domain has paved the way for the structure-based design of potent and specific inhibitors, representing a significant advancement in targeting transcription factors previously considered "undruggable." this compound emerged as a leading compound from these efforts, directly binding to HIF-2α and disrupting its oncogenic activity. This document details the binding mechanism, quantitative interaction data, key experimental protocols, and the structural basis for its inhibitory action.

The HIF-2α PAS B Domain: A Druggable Pocket

HIF-2 is a heterodimeric transcription factor composed of the oxygen-sensitive HIF-2α subunit and the constitutively expressed ARNT (Aryl hydrocarbon receptor nuclear translocator), also known as HIF-1β subunit.[1][2] Both subunits belong to the basic helix-loop-helix (bHLH)-Per-ARNT-Sim (PAS) family of proteins.[3] The PAS domains are crucial for mediating the dimerization of HIF-2α and ARNT.[3][4]

Structural studies, including NMR spectroscopy and X-ray crystallography, revealed that the C-terminal PAS B domain of HIF-2α possesses a large, buried hydrophobic cavity.[5][6][7] This internal cavity, measuring approximately 290 ų, is an unusual feature found in only a small fraction of proteins and is not present in the highly homologous HIF-1α, providing a basis for inhibitor selectivity.[5][6] The cavity is located near the surface where HIF-2α interacts with ARNT, making it an ideal target for small molecules designed to allosterically disrupt this critical protein-protein interaction.[7]

Mechanism of Action: Allosteric Disruption of Dimerization

This compound exerts its inhibitory effect by directly binding within this internal cavity of the HIF-2α PAS B domain.[8][9][10] This binding event is not a passive occupation but induces a conformational change in the PAS B domain.[11] The structural perturbation alters the adjacent β-sheet, which constitutes the primary interface for binding to the ARNT PAS B domain.[3][7]

By distorting this binding surface, this compound effectively cripples the ability of HIF-2α to form a stable and functional heterodimer with ARNT.[8][10][12][13] Without this dimerization, the HIF-2 complex cannot bind to Hypoxia Response Elements (HREs) in the DNA, thereby preventing the transcription of its target genes, which are implicated in tumor growth, angiogenesis, and metastasis, such as VEGF.[1][14][15] Molecular dynamics simulations have further confirmed that the binding of this compound disrupts crucial hydrogen bonds and hydrophobic interactions at the interface between the two subunits.[9][12]

Quantitative Binding and Activity Data

The interaction between this compound and HIF-2α has been quantified using various biochemical and biophysical assays. These values underscore the potency and specificity of the inhibitor.

| Parameter | Value | Method | Target | Reference |

| IC₅₀ | 6 nM | Biochemical Assay | HIF-2α | [8][13] |

| K_d_ | 42.5 nM | Not Specified | HIF-2α PAS B | [16] |

Resistance Mutations

Prolonged treatment with this compound can lead to acquired resistance through specific mutations within the HIF-2α subunit or its dimerization partner, ARNT.[2][14][17] These mutations validate the inhibitor's on-target activity and provide further insight into the binding interaction.

| Mutation | Location | Effect on this compound Binding | Mechanism of Resistance | Reference |

| G323E | HIF-2α PAS B | Prevents Binding | The bulky glutamate side chain occludes the entrance to the binding cavity, sterically hindering this compound access. | [14][18] |

| S304M (human) / S305M (murine) | HIF-2α PAS B | Attenuates Binding | This "cavity-filling" mutation reduces the volume of the binding pocket, conferring resistance. | [5][16] |

| F446L | ARNT PAS B | Indirect | A second-site suppressor mutation at the dimer interface that accommodates conformational changes induced by this compound, allowing the drug-bound HIF-2α to still bind ARNT. | [14][18] |

Key Experimental Protocols

The characterization of the this compound-HIF-2α interaction relies on a suite of well-established molecular biology, biochemical, and cell-based techniques.

Recombinant Protein Expression and Purification

-

Objective: To produce a sufficient quantity of pure, folded HIF-2α PAS B domain for structural and biophysical studies.

-

Methodology:

-

Cloning: The DNA sequence encoding the human HIF-2α PAS B domain (e.g., residues 240-350) is cloned into an expression vector (e.g., pET series) with an affinity tag (e.g., His₆-tag) for purification.[4]

-

Expression: The vector is transformed into an E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG). For structural studies using NMR, cells are grown in minimal media supplemented with ¹⁵N ammonium chloride and/or ¹³C-glucose for isotopic labeling.[3]

-

Lysis: Cells are harvested and lysed by sonication or high-pressure homogenization in a buffer containing protease inhibitors.

-

Purification: The protein is purified from the soluble lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps, such as ion-exchange and size-exclusion chromatography, are employed to achieve high purity.

-

Isothermal Titration Calorimetry (ITC)

-

Objective: To determine the binding affinity (K_d_), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the this compound-HIF-2α interaction.

-

Methodology:

-

Preparation: Purified HIF-2α PAS B protein is dialyzed extensively against the ITC buffer. This compound is dissolved in the same buffer.

-

Experiment: The protein solution is placed in the sample cell of the calorimeter. The this compound solution is loaded into the injection syringe.

-

Titration: A series of small, precise injections of this compound into the protein solution is performed. The heat released or absorbed upon binding is measured after each injection.

-

Analysis: The resulting data (heat change per injection) is plotted against the molar ratio of ligand to protein. The curve is fitted to a binding model to extract the thermodynamic parameters, including the K_d_.[10]

-

Co-Immunoprecipitation (Co-IP)

-

Objective: To demonstrate that this compound disrupts the HIF-2α/ARNT heterodimer in a cellular context.

-

Methodology:

-

Cell Treatment: ccRCC cells (e.g., 786-O) are treated with either this compound or a vehicle control (DMSO) for a specified time.[10]

-

Lysis: Cells are harvested and lysed in a non-denaturing buffer that preserves protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific for one of the binding partners (e.g., anti-ARNT).[10][14] The antibody-protein complexes are then captured using protein A/G-conjugated beads.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution and Western Blot: The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with an antibody against the other binding partner (e.g., anti-HIF-2α) to detect its presence in the immunoprecipitated complex. A reduction in the co-precipitated protein in the this compound-treated sample indicates disruption of the dimer.

-

Conclusion

The interaction between this compound and the HIF-2α PAS B domain is a landmark example of successful structure-based drug design against a challenging therapeutic target. By binding to a unique allosteric pocket, this compound potently and specifically disrupts the HIF-2α/ARNT heterodimer, leading to the downregulation of oncogenic pathways. The detailed understanding of this binding site, supported by robust quantitative data and validated by resistance mutations, provides a solid foundation for the development of next-generation HIF-2α inhibitors and informs strategies for biomarker-driven clinical trials. This technical guide serves as a core resource for professionals engaged in the research and development of novel cancer therapeutics targeting the HIF pathway.

References

- 1. New Drugs Show Potential Against Kidney Cancer - NCI [cancer.gov]

- 2. mail.jkcvhl.com [mail.jkcvhl.com]

- 3. Structural basis for PAS domain heterodimerization in the basic helix–loop–helix-PAS transcription factor hypoxia-inducible factor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. pnas.org [pnas.org]

- 7. Development of Inhibitors of the PAS-B Domain of the HIF-2α Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HIF-2 Complex Dissociation, Target Inhibition, and Acquired Resistance with PT2385, a First-in-Class HIF-2 Inhibitor in Clear Cell Renal Cell Carcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the inhibition mechanism on HIF-2 by inhibitor this compound and 0X3 using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | HIF-2α antagonist | Anti-tumor | TargetMol [targetmol.com]

- 14. Targeting Renal Cell Carcinoma with a HIF-2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Modulation of HIF-2α PAS-B domain contributes to physiological responses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bidirectional Modulation of HIF-2 Activity through Chemical Ligands - PMC [pmc.ncbi.nlm.nih.gov]

PT2399: A Deep Dive into HIF-2α Target Engagement and Downstream Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PT2399, a first-in-class, potent, and selective antagonist of the Hypoxia-Inducible Factor-2α (HIF-2α) transcription factor. We will explore its mechanism of target engagement, the resultant downstream cellular and physiological effects, and the experimental methodologies used to elucidate these processes. This document is intended for professionals in the fields of oncology research, pharmacology, and drug development.

Introduction: The Challenge of Targeting Transcription Factors

Transcription factors have long been considered "undruggable" targets due to their lack of well-defined binding pockets. However, the development of this compound represents a significant breakthrough in this area.[1][2][3] Clear cell renal cell carcinoma (ccRCC), the most prevalent form of kidney cancer, is frequently characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor protein.[1][3][4] This genetic event leads to the stabilization and accumulation of HIF-α subunits, particularly HIF-2α, which drives the transcription of genes promoting angiogenesis, cell proliferation, and tumor growth.[2][3][5] this compound was identified through a structure-based design approach as a small molecule that can directly and selectively inhibit HIF-2α, offering a targeted therapeutic strategy for VHL-deficient ccRCC.[1][2][3]

Target Engagement: A Precise Molecular Interaction

This compound's mechanism of action is centered on the direct disruption of the HIF-2α transcription factor complex.

Molecular Mechanism

HIF-2 is a heterodimeric protein composed of the oxygen-sensitive HIF-2α subunit and the constitutively expressed Aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β.[2][6][7] This dimerization is essential for the complex to bind to Hypoxia Response Elements (HREs) in the promoter regions of target genes.

This compound directly binds to a large internal cavity within the Per-ARNT-Sim (PAS) B domain of the HIF-2α subunit.[1][8][9] This binding allosterically induces conformational changes that prevent the heterodimerization of HIF-2α with its partner, ARNT.[1][7][8][10] By crippling the formation of the functional HIF-2 transcriptional complex, this compound effectively blocks its ability to bind to DNA and activate gene expression.[1][9]

Binding Affinity and Selectivity

This compound is a potent and highly selective inhibitor of HIF-2α. It demonstrates minimal activity against a wide panel of other receptors, ion channels, and enzymes.[1] Crucially, it does not significantly affect the related HIF-1α subunit, thus avoiding the inhibition of HIF-1α-specific target genes.[1][10]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound's activity from preclinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (HIF-2α Inhibition) | 6 nM | Biochemical Assay | [8][10] |

| Effective Concentration (Soft Agar Growth Inhibition) | 0.2–2 µM | 786-O ccRCC cells | [1][8][10] |

| Concentration for Off-Target Toxicity | 20 µM | HIF-2α −/− 786-O cells | [1][8][10] |

Table 2: In Vivo Administration and Efficacy

| Parameter | Value | Model | Reference |

| Oral Gavage Dose | 100 mg/kg (every 12 hours) | RCC bearing mice | [8][10] |

| Tumorigenesis Suppression | 56% (10 out of 18 lines) | ccRCC tumorgraft models | [2][3][6] |

Downstream Effects: From Gene Expression to Tumor Regression

The inhibition of HIF-2α by this compound triggers a cascade of downstream effects, leading to potent anti-tumor activity.

Modulation of HIF-2α Target Genes

Upon treatment with this compound, a significant downregulation of HIF-2α target genes is observed in sensitive ccRCC cell lines.[1] These include genes critical for tumor progression:

Conversely, this compound does not suppress HIF-1α-specific targets like BNIP3, highlighting its selectivity.[1][10] Furthermore, this compound treatment can lead to the destabilization of the HIF-2α protein itself.[1]

Cellular Consequences

-

Anchorage-Independent Growth: this compound effectively inhibits the growth of ccRCC cells in soft agar assays, a measure of tumorigenic potential. This effect is on-target, as it is not observed in HIF-2α knockout cells.[1][8]

-

Cell Proliferation: Under standard 2D culture conditions, this compound shows minimal impact on cell proliferation at concentrations that inhibit soft agar growth.[1] However, at high concentrations (e.g., 20 µM), off-target toxicity leading to proliferation inhibition has been noted.[1][8][10]

-

p53 Induction: A modest induction of p53 has been observed following this compound treatment in p53-wildtype cells, suggesting a potential interplay between HIF-2α and p53 pathways.[1]

In Vivo Anti-Tumor Efficacy

In preclinical models, this compound demonstrates significant, on-target anti-tumor activity. It causes tumor regression in orthotopic, primary, and metastatic models of VHL-defective ccRCC.[1][4] Notably, this compound showed greater activity and better tolerability than sunitinib, a standard-of-care tyrosine kinase inhibitor, and was also effective in sunitinib-resistant tumors.[2][3][6] A key pharmacodynamic marker of this compound activity in vivo is the suppression of circulating erythropoietin (EPO), a well-established HIF-2 target.[2][3]

Mechanisms of Sensitivity and Resistance

A critical observation is the variable sensitivity of different VHL-mutant ccRCC cell lines and tumors to this compound.[1][4]

-

Predictive Biomarkers: Sensitive tumors and cell lines tend to have higher basal levels of HIF-2α protein.[1][2][3][13] This suggests that the degree of "HIF-2α dependence" may be a key determinant of response.

-

Acquired Resistance: Prolonged treatment with this compound can lead to acquired resistance.[2][3] Mechanistic studies have identified mutations in the this compound binding site within HIF-2α (e.g., S304M) or second-site suppressor mutations in its dimerization partner ARNT (HIF-1β).[1][2][3] Both types of mutations function by preserving the HIF-2α/ARNT heterodimer even in the presence of the drug.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Co-Immunoprecipitation (Co-IP) for HIF-2α/ARNT Dimerization

Objective: To determine if this compound disrupts the interaction between HIF-2α and ARNT.

-

Cell Culture and Treatment: Culture VHL-deficient ccRCC cells (e.g., 786-O) to 80-90% confluency. Treat cells with DMSO (vehicle control) or specified concentrations of this compound for a designated time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).

-

Immunoprecipitation: Pre-clear cell lysates with Protein A/G agarose beads. Incubate the pre-cleared lysate with an anti-ARNT antibody overnight at 4°C. Add fresh Protein A/G beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash 3-5 times with lysis buffer to remove non-specific binding.

-

Elution and Western Blotting: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against HIF-2α and ARNT.

-

Analysis: A reduction in the amount of HIF-2α co-immunoprecipitated with ARNT in this compound-treated samples compared to the DMSO control indicates disruption of the heterodimer.[1][2]

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

Objective: To quantify the effect of this compound on the mRNA levels of HIF-2α target genes.

-

Cell Culture and Treatment: Treat ccRCC cells with DMSO or various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).[1]

-

RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Real-Time PCR: Perform real-time PCR using a qPCR instrument, SYBR Green or TaqMan probe-based chemistry, and primers specific for target genes (e.g., VEGFA, CCND1, GLUT1) and a housekeeping gene for normalization (e.g., ACTB, GAPDH).

-

Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method. Normalize the expression of target genes to the housekeeping gene and then to the DMSO-treated control.[1]

Soft Agar Colony Formation Assay

Objective: To assess the effect of this compound on anchorage-independent growth.

-

Prepare Base Agar Layer: Mix 1.2% agar with 2X cell culture medium and dispense into 6-well plates. Allow to solidify.

-

Prepare Cell Layer: Resuspend ccRCC cells (e.g., 5,000-10,000 cells/well) in 0.7% low-melting-point agar mixed with 2X medium containing DMSO or this compound at various concentrations.

-

Plating: Carefully layer the cell suspension on top of the solidified base agar layer.

-

Incubation and Feeding: Incubate plates at 37°C in a humidified incubator. Feed the colonies every 3-4 days by adding fresh medium containing DMSO or this compound.

-

Colony Staining and Counting: After 14-21 days, stain the colonies with a solution of crystal violet in methanol. Count the number of colonies using a microscope or imaging software.

-

Analysis: Compare the number and size of colonies in this compound-treated wells to the DMSO control.[1][8]

Visualizations: Pathways and Processes

HIF-2α Signaling Pathway and this compound Inhibition

Caption: Mechanism of this compound action in VHL-deficient cells.

Experimental Workflow: Co-Immunoprecipitation

Caption: Workflow for Co-IP to test HIF-2α/ARNT disruption.

Logic Diagram: Variable Sensitivity to this compound

Caption: Factors influencing tumor sensitivity to this compound.

References

- 1. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Renal Cell Carcinoma with a HIF-2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting renal cell carcinoma with a HIF-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. On-target efficacy of a HIF-2α antagonist in preclinical kidney cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting Renal Cell Carcinoma with a HIF-2 antagonist [cancer.fr]

- 7. selleck.co.jp [selleck.co.jp]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Allosteric Inhibition of Hypoxia Inducible Factor-2 with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | HIF-2α antagonist | Anti-tumor | TargetMol [targetmol.com]

- 11. life.scnu.edu.cn [life.scnu.edu.cn]

- 12. mdpi.com [mdpi.com]

- 13. New Drugs Show Potential Against Kidney Cancer - NCI [cancer.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Role of PT2399 in VHL-Deficient Renal Carcinoma

Executive Summary

Clear cell renal cell carcinoma (ccRCC), the most prevalent form of kidney cancer, is fundamentally linked to the genetic inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene.[1][2] This genetic event leads to the stabilization and accumulation of Hypoxia-Inducible Factor 2-alpha (HIF-2α), a transcription factor that drives the expression of numerous genes implicated in tumorigenesis, including those involved in angiogenesis, cell proliferation, and survival.[3][4] this compound is a first-in-class, orally bioavailable small molecule that directly and selectively antagonizes HIF-2α.[5][6] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical efficacy, key experimental protocols, and the biomarkers influencing cellular response in the context of VHL-deficient renal carcinoma.

The VHL/HIF-2α Signaling Axis in ccRCC

In normal, oxygen-replete (normoxic) cells, the VHL protein (pVHL) is a critical component of an E3 ubiquitin ligase complex. This complex recognizes the alpha subunit of HIFs (HIF-1α and HIF-2α), targeting them for ubiquitination and subsequent proteasomal degradation.[7] In the majority of ccRCC cases, biallelic inactivation of the VHL gene disrupts this process.[2][8] The resulting inability to degrade HIF-2α leads to its constitutive stabilization and accumulation, even in the presence of oxygen, a state often referred to as "pseudohypoxia".[9][10]

Stabilized HIF-2α translocates to the nucleus and forms a heterodimer with its obligatory partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[11] This HIF-2 complex (HIF-2α/ARNT) then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription.[9] Key downstream targets include vascular endothelial growth factor (VEGF), which promotes angiogenesis, and Cyclin D1 (CCND1), which drives cell cycle progression.[2][12] This sustained signaling cascade is a primary driver of VHL-deficient tumor growth.

This compound: Mechanism of Action

This compound represents a landmark achievement in targeting a transcription factor previously considered "undruggable."[5] It functions as a direct inhibitor of HIF-2α.

-

Direct Binding: this compound binds with high affinity to a pocket within the PAS B domain of the HIF-2α protein.[5]

-

Allosteric Inhibition: This binding event allosterically prevents the heterodimerization of HIF-2α with its partner protein, ARNT.[5][11]

-

Transcriptional Repression: By blocking the formation of the functional HIF-2α/ARNT transcription factor complex, this compound prevents its binding to DNA and subsequent activation of target genes like VEGF and CCND1.[5][12][13] This effectively shuts down the oncogenic signaling driven by VHL loss.

Notably, this compound is highly selective for HIF-2α and does not significantly affect the related HIF-1α transcription factor.[5]

Caption: VHL/HIF-2α pathway in normoxia vs. VHL-deficient ccRCC and the inhibitory action of this compound.

Preclinical Efficacy: Quantitative Data

Preclinical studies have demonstrated the on-target efficacy of this compound in VHL-deficient ccRCC models, while also revealing a spectrum of sensitivity.[5]

In Vitro Activity in ccRCC Cell Lines

Studies across a panel of VHL-deficient ccRCC cell lines showed that while this compound effectively inhibits HIF-2α dimerization and target gene expression, the ultimate impact on cell growth varies.[5] The 786-O and A498 cell lines are notably sensitive to this compound, whereas the UMRC-2 and 769-P lines are considered insensitive or resistant, despite comparable IC50 values for target engagement.[5]

| Cell Line | VHL Status | This compound Sensitivity (Growth) | Basal HIF-2α Protein Level | Reference |

| 786-O | Deficient | Sensitive | High | [5] |

| A498 | Deficient | Sensitive | High | [5] |

| UMRC-2 | Deficient | Insensitive | Low | [5] |

| 769-P | Deficient | Insensitive | Low | [5] |

Table 1: Differential Sensitivity of VHL-Deficient ccRCC Cell Lines to this compound.

In Vivo Efficacy in Xenograft Models

In vivo studies confirmed the antitumor activity of this compound. The compound led to significant tumor regression in orthotopic xenograft models using sensitive cell lines (786-O, A498) and in a subset of patient-derived xenograft (PDX) models.[5][14]

| Model Type | Details | Outcome | Reference |

| Orthotopic Xenograft | 786-O and A498 cells implanted in mice | Significant tumor regression | [5] |

| Orthotopic Xenograft | UMRC-2 and 769-P cells implanted in mice | No significant tumor suppression | [5] |

| PDX Platform | 18 different VHL-mutant ccRCC tumorgrafts | Tumor suppression in 10 of 18 (56%) lines | [15][16] |

| PDX Comparison | This compound vs. Sunitinib | This compound showed greater activity and was better tolerated | [13][15] |

Table 2: Summary of In Vivo Efficacy of this compound.

Key Experimental Protocols

The following protocols are generalized summaries of standard methods used to evaluate this compound's activity.

Co-Immunoprecipitation for HIF-2α/ARNT Dimerization

This assay assesses the ability of this compound to disrupt the HIF-2α/ARNT protein-protein interaction.

-

Cell Culture and Treatment: Culture VHL-deficient ccRCC cells (e.g., 786-O) to 80-90% confluency. Treat cells with DMSO (vehicle control) or varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Pre-clear lysates with protein A/G agarose beads. Incubate the supernatant with an anti-ARNT antibody overnight at 4°C. Add protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads multiple times with lysis buffer to remove non-specific binders.

-

Elution and Western Blotting: Elute proteins from the beads using SDS-PAGE sample buffer and heat. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against HIF-2α and ARNT. The amount of HIF-2α co-precipitated with ARNT indicates the extent of dimerization.

Soft Agar Colony Formation Assay

This assay measures anchorage-independent growth, a hallmark of cancer cells.

-

Base Layer: Prepare a 0.6% agar solution in complete culture medium and pour it into 6-well plates to form a solid base layer.

-

Cell Layer: Suspend ccRCC cells in a 0.3% agar solution in complete medium containing either DMSO or varying concentrations of this compound.

-

Plating: Carefully layer the cell-agar suspension on top of the base layer.

-

Incubation: Incubate plates at 37°C in a humidified incubator for 2-3 weeks, adding fresh medium with the respective treatments on top of the agar every few days.

-

Quantification: Stain colonies with crystal violet and count them using a microscope or imaging software.

Quantitative RT-PCR for Target Gene Expression

This method quantifies changes in the mRNA levels of HIF-2α target genes.

-

Cell Treatment and RNA Extraction: Treat ccRCC cells with DMSO or this compound for a specified time (e.g., 24-48 hours). Extract total RNA using a commercial kit (e.g., RNeasy).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: Perform quantitative PCR using a qPCR machine, SYBR Green or TaqMan probes, and primers specific for target genes (e.g., VEGFA, CCND1) and a housekeeping gene (e.g., ACTB, GAPDH) for normalization.

-

Data Analysis: Calculate the relative change in gene expression using the ΔΔCt method, normalizing target gene levels to the housekeeping gene and comparing this compound-treated samples to DMSO controls.

Caption: A typical preclinical workflow for evaluating a HIF-2α inhibitor like this compound.

Biomarkers and Mechanisms of Resistance

A key finding from preclinical research is that not all VHL-deficient ccRCCs are sensitive to HIF-2α inhibition.[5][15]

-

Biomarkers of Sensitivity: A primary determinant of sensitivity to this compound is the level of HIF-2α protein expression.[5][13] Tumors with higher basal levels of HIF-2α tend to be more dependent on this pathway for survival and are thus more sensitive to its inhibition.[15]

-

Intrinsic Resistance: Some tumors are intrinsically resistant despite having VHL mutations. This suggests they rely on alternative oncogenic pathways for growth and are not solely dependent on HIF-2α.[5]

-

Acquired Resistance: Prolonged treatment with this compound in preclinical models can lead to acquired resistance. Mechanistic studies have identified specific mutations that abrogate the drug's effect:

-

HIF-2α Mutations: Point mutations within the this compound binding pocket of HIF-2α can prevent the drug from binding effectively.[15][16]

-

ARNT (HIF-1β) Mutations: Second-site suppressor mutations in the partner protein ARNT can restore the stability of the HIF-2α/ARNT dimer even in the presence of this compound.[15][16]

-

Caption: Logic diagram illustrating pathways to sensitivity and resistance to HIF-2α inhibition.

Clinical Translation: The Success of Belzutifan

This compound served as the pioneering proof-of-concept molecule for HIF-2α inhibition. Building on its success, a second-generation compound, belzutifan (formerly PT2977/MK-6482), was developed with more favorable pharmacokinetic properties.[9] Belzutifan has since validated this therapeutic strategy in the clinic.

In a pivotal Phase II clinical trial (Study 004) for patients with VHL disease-associated RCC, belzutifan demonstrated significant and durable clinical activity.[17][18]

| Clinical Trial | Patient Population | Treatment | Objective Response Rate (ORR) | Reference |

| Study 004 (NCT03401788) | VHL disease-associated RCC (n=61) | Belzutifan 120 mg once daily | 49% | [17] |

Table 3: Key Clinical Trial Results for the this compound Analogue, Belzutifan.

Based on these results, belzutifan received FDA approval for the treatment of adult patients with VHL disease who require therapy for associated RCC, central nervous system hemangioblastomas, or pancreatic neuroendocrine tumors, not requiring immediate surgery.[10][17]

Conclusion

This compound was instrumental in validating HIF-2α as a druggable and critical oncogenic driver in VHL-deficient renal carcinoma. Its mechanism of disrupting the HIF-2α/ARNT heterodimer provided a novel therapeutic strategy that directly targets the central pathogenic consequence of VHL loss. Preclinical data robustly supported its on-target activity and defined key biomarkers of sensitivity, such as high HIF-2α expression, while also elucidating mechanisms of resistance. The foundational research conducted with this compound directly paved the way for the clinical development and ultimate regulatory approval of its successor, belzutifan, establishing HIF-2α inhibition as a new standard of care for patients with VHL disease-associated malignancies.

References

- 1. The Clinical and Molecular Features in the VHL Renal Cancers; Close or Distant Relatives with Sporadic Clear Cell Renal Cell Carcinoma? | MDPI [mdpi.com]

- 2. Loss of Von Hippel–Lindau (VHL) Tumor Suppressor Gene Function: VHL–HIF Pathway and Advances in Treatments for Metastatic Renal Cell Carcinoma (RCC): Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On-Target Efficacy of a HIF2alpha Antagonist in Preclinical Kidney Cancer Models [en-cancer.fr]

- 7. A molecule targeting VHL-deficient Renal Cell Carcinoma that induces autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. VHL Inactivation in Renal Cell Carcinoma: Implications for Diagnosis, Prognosis, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Belzutifan for the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Renal Cell Carcinoma in von Hippel–Lindau Disease—From Tumor Genetics to Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. New Drugs Show Potential Against Kidney Cancer - NCI [cancer.gov]

- 14. On-target efficacy of a HIF-2α antagonist in preclinical kidney cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeting renal cell carcinoma with a HIF-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Research Portal [iro.uiowa.edu]

- 17. Belzutifan for Cancers Associated With von Hippel-Lindau Disease - The ASCO Post [ascopost.com]

- 18. news-medical.net [news-medical.net]

PT2399: A Technical Guide to the Regulation of HIF-2α Target Genes

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of PT2399, a first-in-class small-molecule inhibitor of the hypoxia-inducible factor 2α (HIF-2α) transcription factor. It details the compound's mechanism of action, its effects on downstream target genes implicated in tumorigenesis, and the experimental methodologies used to validate its efficacy, particularly in the context of clear cell renal cell carcinoma (ccRCC).

Executive Summary

Clear cell renal cell carcinoma is frequently characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor protein.[1] This genetic alteration leads to the abnormal stabilization and accumulation of HIF-α subunits, with HIF-2α being the primary oncogenic driver in this malignancy.[1][2] HIF-2α, a transcription factor long considered "undruggable," promotes the expression of a suite of genes involved in angiogenesis, cell proliferation, and metabolism.[2][3] this compound emerged from structure-based drug design as a potent and selective antagonist that directly targets HIF-2α, demonstrating significant antitumor activity in preclinical models and validating HIF-2α as a therapeutic target in ccRCC.[1][4][5]

Mechanism of Action: Disrupting the HIF-2α Transcriptional Complex

The primary function of HIF-2α as a transcription factor is dependent on its ability to form an obligatory heterodimer with the Aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β.[6][7] This HIF-2α/ARNT complex then binds to hypoxia response elements (HREs) in the promoter regions of target genes, initiating their transcription.[8]

This compound exerts its inhibitory effect by binding directly to a ligandable pocket within the Per-ARNT-Sim (PAS) B domain of the HIF-2α protein.[4][6] This binding allosterically disrupts the conformation of HIF-2α, preventing its heterodimerization with ARNT.[7][9] By crippling the formation of the functional transcriptional complex, this compound effectively silences the expression of the HIF-2α-driven oncogenic program.[10] This mechanism is highly specific, as this compound does not suppress HIF-1α-specific targets.[6][7]

Quantitative Analysis of In Vitro Efficacy

This compound has been shown to potently inhibit the activity of HIF-2α and suppress the growth of VHL-deficient ccRCC cell lines. The sensitivity, however, can be variable across different cell lines, a phenomenon linked to basal HIF-2α abundance.[4]

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (HIF-2α Inhibition) | - | 6 nM | [6][7] |

| Concentration (Soft Agar) | 786-O | 0.2–2 µM | [7] |

| Off-Target Toxicity | HIF-2α-/- 786-O | >20 µM | [6][7] |

| Cell Line Sensitivity | 786-O, A498 | Sensitive | [4] |

| Cell Line Sensitivity | UMRC-2, 769-P | Insensitive | [4] |

Table 1: Summary of in vitro quantitative data for this compound.

Downregulation of Key HIF-2α Target Genes

The antitumor effects of this compound are directly linked to the repression of critical HIF-2α target genes.[10] Transcriptional analysis in sensitive cell lines, such as 786-O, reveals significant downregulation of genes involved in angiogenesis, cell cycle progression, and erythropoiesis following treatment.

| Target Gene | Function | Downregulation Effect | Reference |

| VEGF (Vascular Endothelial Growth Factor) | Angiogenesis | Reduced tumor vascularization.[11] this compound suppressed circulating human VEGF by 93% in vivo. | [1][11] |

| CCND1 (Cyclin D1) | Cell Cycle Progression (G1/S) | Underlies growth suppression; activation confers resistance to this compound. | [10][12] |

| EPO (Erythropoietin) | Erythropoiesis | Reduction in circulating EPO serves as a pharmacodynamic marker of HIF-2 inhibition. | [1][2][5] |

| PDGF (Platelet-Derived Growth Factor) | Angiogenesis, Cell Growth | Inhibition contributes to anti-angiogenic and anti-proliferative effects. | [2] |

| CAIX (Carbonic Anhydrase IX) | pH Regulation, Cell Adhesion | Repression indicates on-target HIF-2α pathway inhibition. | [2] |

Table 2: Key HIF-2α target genes regulated by this compound.

Preclinical In Vivo Efficacy

In vivo studies using patient-derived and cell line-based xenograft models have confirmed the potent antitumor activity of this compound. The compound has demonstrated superiority over standard-of-care tyrosine kinase inhibitors and activity in resistant tumors.

| Model Type | Finding | Quantitative Data | Reference |

| ccRCC Xenografts | Tumor Growth Inhibition | Suppressed tumorigenesis in 56% (10 of 18) of lines. | [1][5] |

| ccRCC Xenografts | Comparison with Sunitinib | More active than sunitinib and effective in sunitinib-resistant tumors. | [1][6] |

| RCC Bearing Mice | Tumor Cell Proliferation | 3.5-fold inhibition of tumor cell proliferation. | [7] |

| RCC Bearing Mice | Dosing Regimen | 100 mg/kg, oral gavage, every 12 hours. | [6][7] |

Table 3: Summary of in vivo efficacy data for this compound.

Experimental Protocols & Workflows

Validation of this compound's activity and its effects on HIF-2α target genes involves a coordinated set of in vitro and in vivo experiments.

Co-Immunoprecipitation for HIF-2α/ARNT Interaction

This assay is critical to demonstrate that this compound disrupts the heterodimerization of HIF-2α and ARNT.[4]

-

Cell Lysis: Treat VHL-deficient ccRCC cells (e.g., 786-O) with this compound or DMSO vehicle for a specified time (e.g., 24 hours). Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate whole-cell extracts with an anti-ARNT1 antibody coupled to protein A/G magnetic beads overnight at 4°C. A control IP with non-specific IgG should be run in parallel.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Western Blot: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the immunoprecipitates and corresponding whole-cell extracts (inputs) by Western blotting using antibodies against HIF-2α and ARNT1. A reduction of HIF-2α in the ARNT1 immunoprecipitate from this compound-treated cells indicates disruption of the dimer.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the change in mRNA expression of HIF-2α target genes.[4]

-

RNA Isolation: Treat cells with this compound at various concentrations or for a time course. Isolate total RNA using a TRIzol-based method or a commercial kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

PCR Amplification: Perform real-time PCR using a qPCR instrument with SYBR Green or TaqMan probe-based chemistry. Use primers specific for target genes (e.g., VEGFA, CCND1, EPO) and a housekeeping gene (e.g., ACTB, GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the comparative Cq (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene and then to the DMSO-treated control.

In Vivo Xenograft Efficacy Study

This protocol assesses the antitumor activity of this compound in a living organism.[13]

-

Cell Preparation and Implantation: Harvest ccRCC cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel. Subcutaneously inject 1-2 x 10⁷ cells into the flank of immunodeficient mice (e.g., BALB/c nu/nu).[14]

-

Tumor Growth and Randomization: Monitor tumor growth by caliper measurements. Once tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.[14] Tumor volume is calculated using the formula: Volume = 1/2 (length × width²).

-

Drug Administration: Administer this compound (e.g., 100 mg/kg) or vehicle control via oral gavage twice daily.[6]

-

Monitoring and Endpoint: Measure tumor volumes and body weights 2-3 times per week. The study endpoint may be a specific tumor volume, a defined time period, or signs of morbidity. At the endpoint, collect tumors for further analysis (e.g., immunohistochemistry, Western blot) and blood for pharmacodynamic marker analysis (e.g., EPO ELISA).

Mechanisms of Resistance

Despite the on-target efficacy of this compound, both intrinsic and acquired resistance have been observed.[1][5] Prolonged treatment can lead to the selection of resistant clones.

-

Binding Site Mutations: Mutations in the PAS-B domain of HIF-2α can arise that prevent this compound from binding to its target pocket.[1][5]

-

Suppressor Mutations: Second-site suppressor mutations in the binding partner, ARNT (HIF-1β), have also been identified. These mutations can stabilize the HIF-2α/ARNT dimer, preserving its function even in the presence of the inhibitor.[1][5][15]

Conclusion and Future Directions

This compound was a landmark compound that validated HIF-2α as a druggable target for VHL-mutant clear cell renal cell carcinoma. Its mechanism of action—the specific disruption of the HIF-2α/ARNT heterodimer—leads to the direct downregulation of key oncogenic target genes like VEGF and CCND1, resulting in potent antitumor activity. The insights gained from this compound, including an understanding of its variable pharmacokinetics and resistance mechanisms, have paved the way for the development of second-generation HIF-2α inhibitors, such as belzutifan (MK-6482), which has since received FDA approval and shown significant clinical efficacy.[2][15] Future research will likely focus on overcoming resistance and exploring combination therapies to enhance the durability of response to HIF-2α inhibition.

References

- 1. Targeting Renal Cell Carcinoma with a HIF-2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Targeting HIF2α in Clear-Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting renal cell carcinoma with a HIF-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | HIF-2α antagonist | Anti-tumor | TargetMol [targetmol.com]

- 8. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hypoxia-Inducible Factor-2α as a Novel Target in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Antisense to cyclin D1 inhibits vascular endothelial growth factor-stimulated growth of vascular endothelial cells: implication of tumor vascularization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting HIF-2α in the Tumor Microenvironment: Redefining the Role of HIF-2α for Solid Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Correlative Effect between in vivo Hollow Fiber Assay and Xenografts Assay in Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hypoxia-Inducible Factor 2 Alpha (HIF2α) Inhibitors: Targeting Genetically Driven Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: PT2399's Selectivity for HIF-2α over HIF-1α

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective inhibition of Hypoxia-Inducible Factor-2α (HIF-2α) by the small molecule inhibitor PT2399, with a particular focus on its selectivity over the closely related HIF-1α. This document details the quantitative measures of this selectivity, the experimental methodologies used for its determination, and the underlying molecular mechanisms.

Executive Summary

This compound is a potent and highly selective first-in-class antagonist of HIF-2α.[1][2][3][4] It operates by directly binding to a ligandable pocket within the Per-ARNT-Sim (PAS) B domain of the HIF-2α subunit, thereby disrupting its crucial heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[1][2] This disruption prevents the HIF-2α/ARNT complex from binding to Hypoxia Response Elements (HREs) in the promoter regions of target genes, thus inhibiting the transcription of genes involved in tumorigenesis, angiogenesis, and cell proliferation.[2][5] A key feature of this compound is its remarkable selectivity for HIF-2α over HIF-1α, which is attributed to structural differences in the PAS B domains of the two isoforms. While this compound potently inhibits HIF-2α with a low nanomolar IC50, it does not significantly affect the transcriptional activity of HIF-1α.[1][3] This selectivity is critical for therapeutic applications, particularly in cancers like clear cell renal cell carcinoma (ccRCC), where HIF-2α is a primary oncogenic driver and HIF-1α may have tumor-suppressive roles.[2][5]

Quantitative Selectivity Data

The selectivity of this compound for HIF-2α over HIF-1α is substantiated by both biochemical and cellular assays. The following tables summarize the available quantitative data that underscore this selectivity.

| Parameter | HIF-2α | HIF-1α | Reference |

| IC50 | 6 nM | Not reported to be significantly inhibited | [1][3] |

| Binding | Direct binding to PAS B domain | No binding to PAS B domain reported | [1] |

Table 1: Biochemical Activity of this compound against HIF-α Isoforms

| Assay | Effect on HIF-2α Pathway | Effect on HIF-1α Pathway | Reference |

| HIF-2α Target Gene Expression (e.g., VEGF, CCND1, PAI-1, GLUT1) | Significant dose-dependent inhibition | No significant inhibition | [2] |

| HIF-1α Target Gene Expression (e.g., BNIP3, CA9) | No significant inhibition | No significant inhibition | [1][6] |

| HIF-2α/ARNT Dimerization | Disrupted | Not applicable | [2] |

| HIF-1α/ARNT Dimerization | Not disrupted | Not disrupted | [2][7] |

Table 2: Cellular Activity of this compound on HIF-α Signaling Pathways

Signaling Pathways and Mechanism of Action

The differential inhibition of HIF-2α and HIF-1α by this compound can be visualized through the following signaling pathway diagrams.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The therapeutic potential of HIF-2 antagonism in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | HIF-2α antagonist | Anti-tumor | TargetMol [targetmol.com]

- 4. Targeting HIF-2 α in clear cell renal cell carcinoma: A promising therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Therapeutic Effects of Inhibition of Sphingosine-1-Phosphate Signaling in HIF-2α Inhibitor-Resistant Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Renal Cell Carcinoma with a HIF-2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Synthesis and Purification of PT2399, a First-in-Class HIF-2α Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis and purification methods for PT2399, a potent and selective inhibitor of the hypoxia-inducible factor 2α (HIF-2α). This compound, identified as 3-[(1S)-7-(Difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-indan-4-yl]oxy-5-fluoro-benzonitrile, represents a significant advancement in the targeted therapy of certain cancers, particularly clear cell renal cell carcinoma (ccRCC), where the HIF-2α pathway is a key oncogenic driver. This document details the synthetic route, including key intermediates and reaction protocols, as well as purification techniques and relevant quantitative data. Furthermore, it includes a diagrammatic representation of the HIF-2α signaling pathway to provide a contextual understanding of the drug's mechanism of action.

Introduction

Hypoxia-inducible factors (HIFs) are transcription factors that play a crucial role in the cellular response to low oxygen levels (hypoxia). The HIF-2α isoform is particularly implicated in the progression of various cancers. In normal oxygen conditions (normoxia), the α-subunit of HIF is targeted for proteasomal degradation. However, under hypoxic conditions, HIF-2α is stabilized and translocates to the nucleus, where it dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β. This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of proteins involved in angiogenesis, cell proliferation, and metabolism.

This compound is a first-generation small molecule inhibitor developed by Peloton Therapeutics that selectively targets HIF-2α. It binds to a pocket in the PAS-B domain of HIF-2α, preventing its heterodimerization with ARNT and thereby inhibiting the transcription of downstream target genes.[1] This guide will focus on the chemical aspects of this compound, providing a detailed account of its synthesis and purification for research and development purposes.

HIF-2α Signaling Pathway

The following diagram illustrates the core mechanism of HIF-2α activation and its inhibition by this compound.

Caption: HIF-2α signaling pathway under normoxic and hypoxic conditions, and the point of intervention by this compound.

Chemical Synthesis of this compound

The synthesis of this compound, with the IUPAC name 3-[(1S)-7-(Difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-indan-4-yl]oxy-5-fluoro-benzonitrile, involves a multi-step process. The core of the synthesis is the construction of the substituted indane ring system and its subsequent coupling with the fluorobenzonitrile moiety. The following is a representative synthetic workflow based on literature for closely related HIF-2α inhibitors developed by Peloton Therapeutics.[2]

Caption: General synthetic workflow for the preparation of this compound.

Experimental Protocols

The following protocols are representative of the key transformations in the synthesis of this compound and its analogs, as inferred from patents filed by Peloton Therapeutics.[2] Specific reagents and conditions may vary.

Step 1 & 2: Synthesis of the Substituted Difluoroindanone Core

A suitable starting material, such as a substituted indanone, undergoes electrophilic substitution to introduce the difluoromethylsulfonyl group at the desired position. This is followed by fluorination of the indanone, often at the C2 position, which can be achieved using a variety of fluorinating agents.

Step 3: Stereoselective Reduction of the Ketone

The ketone of the difluoroindanone intermediate is stereoselectively reduced to the corresponding alcohol. This step is crucial for establishing the correct stereochemistry at the C1 position of the indane ring, which is important for the biological activity of this compound. Chiral reducing agents or catalysts are typically employed to achieve high diastereoselectivity.

Step 4: Aromatic Nucleophilic Substitution (Ether Linkage Formation)

The hydroxyl group of the substituted indanol is coupled with a 3,5-difluorobenzonitrile via an aromatic nucleophilic substitution reaction. This reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, facilitating the displacement of a fluorine atom on the benzonitrile ring.

Step 5: Final Product Isolation

Following the coupling reaction, the crude product is subjected to purification to yield this compound.

Purification Methods

The purification of this compound is critical to ensure high purity for biological and clinical studies. A combination of chromatographic and crystallization techniques is typically employed.

Chromatographic Purification

Flash column chromatography is a standard method for the initial purification of the crude product. The choice of stationary and mobile phases is crucial for effective separation.

| Parameter | Description |

| Stationary Phase | Silica gel (typically 230-400 mesh) |

| Mobile Phase | A gradient or isocratic mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane). The specific ratio is determined by thin-layer chromatography (TLC) analysis. |

Crystallization

Crystallization is used as a final purification step to obtain highly pure, crystalline this compound. The choice of solvent or solvent system is critical for obtaining well-formed crystals and high recovery.

| Parameter | Description |

| Solvent System | A solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for crystallization of organic compounds include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes. |

| Procedure | The crude material is dissolved in a minimal amount of the hot solvent system, and the solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. |

Quantitative Data

The following table summarizes typical quantitative data associated with the synthesis and purification of this compound and related HIF-2α inhibitors. The exact values can vary depending on the specific reaction conditions and scale.

| Parameter | Typical Value/Range | Method of Determination |

| Overall Yield | 15-25% (over multiple steps) | Gravimetric analysis |

| Purity (after chromatography) | >95% | High-Performance Liquid Chromatography (HPLC) |

| Purity (after crystallization) | >99% | HPLC, Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Melting Point | Specific to the crystalline form | Melting point apparatus |

| Molecular Weight | 419.32 g/mol [3][4] | Mass Spectrometry (MS) |

Conclusion

This technical guide has provided a detailed overview of the chemical synthesis and purification of this compound, a significant inhibitor of the HIF-2α signaling pathway. The multi-step synthesis requires careful control of stereochemistry and employs standard organic chemistry transformations. Purification via a combination of column chromatography and crystallization is essential to obtain the high-purity material required for research and clinical applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of HIF-2α inhibitors and other targeted cancer therapies.

References

PT2399: A Technical Guide to Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals